Benzo[b]thiophen-6-ylmethanamine
Overview
Description
Benzo[b]thiophen-6-ylmethanamine is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzo[b]thiophenes involves the aryne reaction with alkynyl sulfides. This one-step synthesis is achieved by reacting o-silylaryl triflates with alkynyl sulfides under mild conditions . The reaction proceeds through the formation of an aryne intermediate, which undergoes nucleophilic attack by the sulfur or carbon of the alkynyl sulfide, followed by ring closure to form the benzothiophene scaffold .
Industrial Production Methods
Industrial production methods for benzo[b]thiophenes typically involve regioselective coupling reactions and electrophilic cyclization reactions . These methods allow for the efficient synthesis of benzothiophene derivatives with high yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophen-6-ylmethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific reaction conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
Benzo[b]thiophen-6-ylmethanamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism of action of benzo[b]thiophen-6-ylmethanamine involves its interaction with specific molecular targets and pathways. For example, benzothiophene derivatives have been shown to inhibit lipid peroxidation and act as potassium channel openers . These interactions can lead to various biological effects, such as antimicrobial and antioxidant activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to benzo[b]thiophen-6-ylmethanamine include other benzothiophene derivatives such as:
Raloxifene: Used for the treatment of breast cancer.
Zileuton: An anti-inflammatory drug.
Sertaconazole: An antifungal agent.
Uniqueness
This compound is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
1-benzothiophen-6-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5H,6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMPCCLGNOQIGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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